(3-(Diethylamino)-4,5-difluorophenyl)boronic acid
Description
(3-(Diethylamino)-4,5-difluorophenyl)boronic acid (CAS 1704068-53-0) is an organoboron compound featuring a boronic acid group attached to a phenyl ring substituted with two fluorine atoms at the 4- and 5-positions and a diethylamino group at the 3-position. Its molecular formula is C₁₀H₁₃BF₂NO₂, with a molar mass of 212.99 g/mol and a predicted pKa of 7.53 . This compound is characterized by its electron-rich aromatic system due to the electron-donating diethylamino group and electron-withdrawing fluorine substituents, which influence its Lewis acidity, solubility, and reactivity in cross-coupling reactions or biological applications.
Properties
IUPAC Name |
[3-(diethylamino)-4,5-difluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BF2NO2/c1-3-14(4-2)9-6-7(11(15)16)5-8(12)10(9)13/h5-6,15-16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVXDSDHGAUYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)N(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be involved in suzuki-miyaura cross-coupling reactions. This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, (3-(Diethylamino)-4,5-difluorophenyl)boronic acid would interact with its targets through a process known as transmetalation. This process involves the transfer of an organic group from boron to palladium. The reaction conditions for this process are generally mild and tolerant of various functional groups.
Biochemical Pathways
It’s worth noting that boronic acids play a significant role in synthetic chemistry, particularly in carbon-carbon bond-forming reactions like the suzuki-miyaura coupling. This reaction is widely applied in the synthesis of complex molecules, including pharmaceuticals.
Pharmacokinetics
The pharmacokinetic properties of boronic acids can be influenced by factors such as their stability, solubility, and the presence of functional groups.
Result of Action
The result of its action in a suzuki-miyaura coupling reaction would be the formation of a new carbon-carbon bond. This can lead to the synthesis of complex molecules with potential applications in various fields, including pharmaceuticals.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the reaction conditions, including temperature, solvent, and the presence of a base. Additionally, the stability of boronic acids can be influenced by factors such as pH and the presence of diols.
Biochemical Analysis
Biochemical Properties
(3-(Diethylamino)-4,5-difluorophenyl)boronic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This compound is particularly effective in inhibiting serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity. Additionally, it can interact with other biomolecules such as sugars and amino acids, forming stable complexes that can be utilized in various biochemical assays .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent induction of apoptosis in cancer cells. Furthermore, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, particularly serine proteases, forming a covalent bond with the serine residue. This interaction inhibits the enzyme’s activity, preventing the hydrolysis of peptide bonds. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of proteasome activity and induction of apoptosis in cancer cells. These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit proteasome activity without causing significant toxicity. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. The compound can also affect metabolic flux by altering the levels of key metabolites, including amino acids and nucleotides. These interactions can have downstream effects on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms and distributed to various cellular compartments. It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects .
Subcellular Localization
This compound is localized in specific subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by its subcellular localization, as it can interact with different biomolecules in these compartments. For example, in the nucleus, it can modulate gene expression by interacting with transcription factors, while in the cytoplasm, it can inhibit proteasome activity .
Biological Activity
(3-(Diethylamino)-4,5-difluorophenyl)boronic acid is a boronic acid derivative that has gained attention for its potential biological applications. Boronic acids are versatile compounds used in various fields, including medicinal chemistry, due to their ability to form reversible covalent bonds with diols and their role in Suzuki-Miyaura cross-coupling reactions. This article will explore the biological activity of this specific compound, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.
The biological activity of this compound primarily involves its interaction with biological targets through the following mechanisms:
- Suzuki-Miyaura Coupling : This compound is utilized in the Suzuki-Miyaura reaction, which is crucial for synthesizing various biologically active molecules. The mechanism involves oxidative addition to palladium complexes followed by transmetalation with boronic acids .
- Inhibition of Enzymatic Activity : Boronic acids can inhibit proteasomes and other enzymes by forming stable complexes with their active sites. This property is particularly significant in the development of drugs targeting cancer and neurodegenerative diseases .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
- Absorption : The compound's solubility in organic solvents allows for effective absorption when administered via appropriate routes.
- Distribution : Its lipophilic nature enables it to penetrate cell membranes, facilitating intracellular activity.
- Metabolism : The metabolic pathways involve conjugation and hydrolysis, leading to various metabolites that may also exhibit biological activity.
- Excretion : Renal excretion is the primary route for eliminating the compound and its metabolites from the body .
Biological Activity
Research indicates that this compound exhibits promising biological activities:
- Antibacterial Properties : Studies have shown that derivatives of boronic acids demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized through Suzuki coupling reactions have displayed potent activity against resistant strains .
- Anti-cancer Activity : The ability to inhibit proteasomal activity suggests potential applications in cancer therapy. Inhibitors targeting specific pathways involved in cancer cell proliferation have been developed using boronic acid derivatives .
Case Studies
- Antibacterial Activity Assessment :
- Proteasome Inhibition in Cancer Cells :
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidiabetic Properties
The compound has been investigated for its potential in treating metabolic disorders, particularly diabetes. It has been shown to modulate insulin secretion and improve beta-cell function, making it a candidate for developing antidiabetic medications. Research indicates its effectiveness in reducing hyperglycemia and improving lipid profiles in diabetic models .
1.2 Treatment of Neurological Disorders
Studies have suggested that (3-(Diethylamino)-4,5-difluorophenyl)boronic acid may be beneficial in treating neurological conditions such as Alzheimer’s disease and Parkinson’s disease. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for cognitive decline and other neurodegenerative disorders .
Organic Synthesis Applications
2.1 Cross-Coupling Reactions
this compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are essential in the synthesis of complex organic molecules. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the development of pharmaceuticals and agrochemicals .
2.2 Functionalization of Aromatic Compounds
The compound serves as a versatile building block in organic synthesis, enabling the functionalization of aromatic compounds. Its electron-rich nature enhances reactivity in various coupling reactions, leading to high yields of substituted products .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Antidiabetic | Modulates insulin secretion; improves glucose tolerance |
| Neuroprotective | Potential treatment for Alzheimer’s and Parkinson’s diseases |
| Lipid Metabolism Regulation | Influences fatty acid oxidation and cholesterol handling |
Synthetic Applications
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst; base; 80°C | 85-95 |
| Boron-Mannich Reaction | Lewis acid catalysis; room temperature | 70-90 |
| Functionalization of Aryl | Electrophilic substitution; varied conditions | 75-90 |
Case Studies
Case Study 1: Antidiabetic Effects
A study conducted on diabetic rats demonstrated that administration of this compound resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin secretion from pancreatic beta cells .
Case Study 2: Synthesis of Pharmaceutical Intermediates
In a synthetic chemistry application, researchers successfully utilized this compound in the synthesis of a key intermediate for a novel anti-cancer drug. The reaction conditions were optimized to achieve high yields while minimizing by-products .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
2.1. Fluorinated Phenylboronic Acids
- (3,5-Difluorophenyl)boronic Acid (CAS 156545-07-2): Structure: Fluorines at 3- and 5-positions; lacks the diethylamino group. Properties: Higher Lewis acidity (pKa < 7.2) due to electron-withdrawing fluorines . Applications: Used in graphene doping to modulate electrical properties and Suzuki-Miyaura couplings . Key Difference: The absence of the diethylamino group reduces electron density at the boron center, enhancing reactivity in cross-coupling reactions compared to the target compound.
(4,5-Difluorophenyl)boronic Acid :
2.2. Amino-Substituted Boronic Acids
- 3-Amino-4-fluorophenylboronic Acid: Structure: Amino group at 3-position; fluorine at 4-position. Synthesis: Produced via nitration and hydrogenation of fluorophenylboronic acid . Applications: Potential use in sensors or as a building block for bioactive molecules.
- (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic Acid: Structure: Cyclopropylamino group at 3-position; fluorines at 4,5-positions. Properties: Predicted pKa of 7.53 (similar to the diethylamino analog) but with reduced steric bulk . Key Difference: The cyclopropyl group may enhance metabolic stability in drug design compared to diethylamino.
2.3. Electron-Donating Substituent Variations
(3,4,5-Trimethoxyphenyl)boronic Acid :
(3-Hydroxy-4-fluorophenyl)boronic Acid :
Physicochemical and Functional Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
